3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
The compound "3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione" is a heterocyclic molecule that features several interesting structural motifs, including an imidazolidine-2,4-dione core, a pyrrolidine ring, and a phenyl-2H-1,2,3-triazole moiety. These structural elements are common in compounds with potential biological activity, and modifications to these structures can lead to a variety of pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include oxidative coupling, condensation, and cyclization. For instance, imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and β-keto esters using oxidative coupling methods . Similarly, imidazolidine-2,4-dione derivatives have been synthesized through the optimization of physicochemical properties, such as lipophilicity and basicity, to improve pharmacokinetic profiles . Additionally, three-component condensation reactions have been employed to create imidazo[4,5-b]pyridine-2,5-diones from imidazolidin-2-one derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been explored using various techniques, including X-ray diffraction and Density Functional Theory (DFT) calculations. For example, the structure of a racemic imidazolidine-2,4-dione derivative was confirmed by X-ray diffraction, and the molecular geometry was compared with DFT optimized structures . These studies are crucial for understanding the preferred tautomeric forms and the electronic properties of the molecules.
Chemical Reactions Analysis
Heterocyclic compounds like imidazolidine-2,4-diones can undergo a variety of chemical reactions. For instance, reactions with isothiocyanates can lead to the formation of novel spiro-linked and imidazoline-thione derivatives . Oxidation reactions are also common, as seen with the use of triazole-diones as oxidizing agents for the transformation of pyrazolines to pyrazoles . Additionally, iodine(III)-mediated oxidative cyclization has been used to synthesize triazolo[4,3-a]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structural features. The presence of different functional groups and heteroatoms can affect properties such as lipophilicity, basicity, and thermal stability. For example, the optimization of these properties was crucial in the development of cannabinoid CB2 receptor agonists with improved pharmacokinetic profiles . The thermal stability of a racemic imidazolidine-2,4-dione derivative was also investigated, revealing high stability in an open atmosphere .
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
The synthesis and chemical reactivity of compounds similar to "3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione" have been a subject of research due to their potential in creating novel chemical entities. For instance, cyclocondensation reactions involving methyl trifluoropyruvate and N-(pyrimidin-2-yl)imines with 1,3-binucleophilic reagents have been explored to yield various imidazolidine-2,4-diones among other heterocycles, demonstrating the compound's versatility in synthetic organic chemistry (Sokolov et al., 2013).
Structural and Spectral Analysis
Research involving structural exploration and spectral analysis of related compounds, such as the synthesis and characterization of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, highlights the importance of detailed structural analysis in understanding the properties of these compounds. Such studies often include X-ray diffraction (XRD) and density functional theory (DFT) calculations to elucidate the preferred tautomeric structures and provide insights into their electronic and molecular geometry (Prasad et al., 2018).
Potential Biological Activity
Investigations into the biological activity of compounds structurally related to "3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione" have shown promising results. For example, studies on nitrogen-carbon-linked (azolylphenyl)oxazolidinones have expanded the spectrum of activity of this class of antibiotics to include Gram-negative organisms, indicating potential antibacterial applications. The structure-activity relationship analysis helps in understanding the effects of different substituents on antibacterial activity, paving the way for the development of novel therapeutic agents (Genin et al., 2000).
Future Directions
properties
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-14-9-17-16(25)21(14)12-6-7-20(10-12)15(24)13-8-18-22(19-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCHSIYPVAEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione |
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